Product packaging for 3-Bromo-8-methoxy-2H-chromen-2-one(Cat. No.:)

3-Bromo-8-methoxy-2H-chromen-2-one

Cat. No.: B11861353
M. Wt: 255.06 g/mol
InChI Key: BYEKOYSCDVLWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-8-methoxy-2H-chromen-2-one is a brominated coumarin derivative offered for research purposes. This compound belongs to a class of molecules known for a wide spectrum of biological activities, making it a versatile building block in medicinal chemistry and drug discovery. While the specific biological data for this compound is not fully established, closely related bromo-methoxy coumarin derivatives have demonstrated significant research value. One such analog, 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one, has shown promising anti-allergic effects by inhibiting mast cell degranulation and the release of β-hexosaminidase and histamine. It also suppresses the production of pro-inflammatory cytokines (IL-4, IL-13, TNF-α) and inhibits key signaling pathways like MAPK and AKT . Furthermore, 3-(2-bromoacetyl) coumarin scaffolds are recognized as key synthetic intermediates for constructing diverse heterocyclic compounds, including thiophene, thiazole, pyrazole, pyran, and pyridine derivatives . Many of these synthesized compounds exhibit potent in vitro cytotoxic activity against various human cancer cell lines, such as gastric (NUGC), colon (DLD1), and liver (HA22T, HEPG2) cancers, with IC50 values in the nanomolar range . The structural features of this compound suggest its potential as a precursor for developing novel therapeutic agents. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3 B11861353 3-Bromo-8-methoxy-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKOYSCDVLWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 8 Methoxy 2h Chromen 2 One and Its Precursors

Synthesis of the 8-Methoxy-2H-chromen-2-one Core

The formation of the coumarin (B35378) ring system can be achieved through several classic condensation reactions. The Pechmann and Knoevenagel condensations are two of the most widely utilized and adaptable methods for this purpose. nih.govsciensage.info

Pechmann Condensation Strategies for 8-Methoxy-substituted Chromen-2-ones

The Pechmann condensation, discovered by Hans von Pechmann, is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or carboxylic acid under acidic conditions. sathyabama.ac.inwikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring. wikipedia.org

For the synthesis of 8-methoxy-substituted chromen-2-ones, a suitably substituted phenol, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) or a related phenol, is reacted with a β-ketoester like ethyl acetoacetate. The reaction is typically catalyzed by strong acids such as sulfuric acid, although other catalysts like phosphorus pentoxide and zinc chloride have also been employed. nih.govsciensage.info The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Table 1: Examples of Pechmann Condensation for Substituted Coumarins

Phenol Reactant β-Ketoester Catalyst Product Yield (%) Reference
Phloroglucinol Ethyl acetoacetate Zn0.925Ti0.075O NPs 5,7-dihydroxy-4-methyl-2H-chromen-2-one 88 nih.gov
m-Hydroxyphenol Ethyl acetoacetate InCl3 7-Hydroxy-4-methyl-2H-chromen-2-one 95 mdpi.com
m-Methoxyphenyl Ethyl acetoacetate InCl3 7-Methoxy-4-methyl-2H-chromen-2-one 80 mdpi.com
2,3-Dimethylphenol Ethyl acetoacetate InCl3 4,7,8-Trimethyl-2H-chromen-2-one 56 mdpi.com

Knoevenagel Condensation Approaches for Chromen-2-one Precursors

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgchem-station.com This reaction is a versatile tool for forming carbon-carbon double bonds and can be adapted for coumarin synthesis. jetir.org

In the context of producing 8-methoxy-2H-chromen-2-one, a common strategy involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with an active methylene compound like diethyl malonate or ethyl acetoacetate. The initial condensation product undergoes a subsequent intramolecular cyclization (lactonization) to afford the coumarin ring system. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and often involves a carboxylic acid as one of the active methylene components, can also be employed and is frequently accompanied by decarboxylation. wikipedia.org

Table 2: Knoevenagel Condensation for Coumarin Synthesis

Aldehyde/Ketone Active Methylene Compound Catalyst Product Notes Reference
Salicylaldehyde derivatives Ethyl acetate (B1210297) derivatives Piperidine Coumarin derivatives Microwave-assisted, solvent-free jetir.org
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine Enone product Charge transfer complex formed wikipedia.org
Salicylaldehydes Ethyl acetate derivatives ZrOCl2·8H2O 3-Acetylchromen-2-one derivatives Solid-phase grinding method asianpubs.org
3-Acetyl-2H-chromen-2-one 3-Methoxybenzaldehyde and malononitrile Ammonium acetate 2-amino-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-3-carbonitrile One-pot, three-component reaction preprints.org

Regioselective Bromination at the C3 Position

Once the 8-methoxy-2H-chromen-2-one core is established, the next critical step is the selective introduction of a bromine atom at the C3 position. thieme.de This is typically achieved through electrophilic bromination, where the electron-rich double bond of the pyrone ring is susceptible to attack by an electrophilic bromine source.

α-Bromination of 3-Acetyl-8-methoxy-2H-chromen-2-one Precursors

A common and effective strategy for introducing a bromine atom at the C3 position involves the bromination of a 3-acetyl-8-methoxy-2H-chromen-2-one precursor. nih.gov The acetyl group at the C3 position activates the adjacent α-carbon for bromination. The reaction of 3-acetylcoumarins with various brominating agents is a general approach to prepare 3-(bromoacetyl)coumarin (B1271225) derivatives. nih.gov Subsequently, the bromoacetyl group can be converted to a simple bromo substituent under specific reaction conditions, although often the 3-(bromoacetyl)coumarin itself is the desired intermediate for further synthetic transformations. nih.govmdpi.comrsc.org

A variety of brominating agents have been successfully used for the α-bromination of 3-acetylcoumarins, including bromine (Br₂), N-bromosuccinimide (NBS), copper(II) bromide (CuBr₂), and phenyltrimethylammonium (B184261) tribromide. nih.gov The choice of reagent and reaction conditions can influence the selectivity and yield of the bromination. For example, the use of NBS often provides a milder and more selective bromination compared to elemental bromine. bu.edu

Electrophilic Bromination Techniques and Reagents

Direct electrophilic bromination of the 8-methoxy-2H-chromen-2-one can also be employed to introduce the bromine atom at the C3 position. The electron-donating methoxy (B1213986) group at the C8 position can influence the reactivity of the aromatic ring, but the C3 position of the α,β-unsaturated lactone system remains a primary site for electrophilic attack. researchgate.net

Common electrophilic brominating agents include molecular bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid. orgsyn.org The reaction is often carried out at controlled temperatures to minimize side reactions, such as bromination of the benzene (B151609) ring. N-bromosuccinimide (NBS) is another widely used reagent for this transformation, often in the presence of a radical initiator or an acid catalyst. bu.eduyoutube.com The use of NBS can offer advantages in terms of handling and selectivity.

Table 3: Reagents for the Bromination of Coumarins

Coumarin Substrate Brominating Agent Conditions Product Reference
Coumarin Bromine in chloroform Room temperature Coumarin dibromide orgsyn.org
7-Methoxy-4-methylcoumarin Bromine in chloroform or acetic acid 0–5°C 3-bromo-7-methoxy-4-methylcoumarin
3-Acetylcoumarins Copper(II) bromide - 3-(Bromoacetyl)coumarin derivatives nih.gov
Acetanilide N-Bromosuccinimide (NBS) Acetonitrile (B52724), catalytic HCl 4'-Bromoacetanilide youtube.com

Optimization of Reaction Conditions and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. benthamdirect.combenthamdirect.comeurekaselect.com This includes the optimization of reaction conditions to improve yields, reduce reaction times, and minimize the use of hazardous reagents and solvents. researchgate.net

For the synthesis of coumarins, green chemistry approaches have been explored for both the Pechmann and Knoevenagel condensations. jetir.orgbenthamdirect.comeurekaselect.com These include the use of microwave irradiation, ultrasound assistance, and solvent-free reaction conditions. jetir.org For instance, microwave-assisted Knoevenagel condensations have been shown to proceed rapidly and in high yields. jetir.org Similarly, solvent-free Pechmann condensations using solid acid catalysts or under microwave conditions have been reported to be efficient and environmentally benign. arkat-usa.org

In the context of bromination, the use of greener brominating agents and catalytic systems is an active area of research. The development of solid-supported brominating agents or the use of catalytic amounts of bromine in conjunction with an in-situ regeneration system are examples of strategies to reduce the environmental impact of these reactions. mdpi.com Grinding techniques have also been employed for the synthesis of coumarin derivatives, offering a solvent-free and often more efficient alternative to traditional methods. rsc.orgtandfonline.com

Derivatization Strategies for 3-Bromo-8-methoxy-2H-chromen-2-one

The this compound scaffold is a versatile platform for the synthesis of more complex derivatives. The bromine atom at the C3 position and the methoxy group at the C8 position serve as key functional handles for further chemical modifications.

Nucleophilic Substitution Reactions at the C3 Bromine Position

The bromine atom at the C3 position of the coumarin ring is susceptible to nucleophilic substitution, owing to the electron-withdrawing effect of the adjacent carbonyl group. This reactivity allows for the introduction of a wide array of functional groups. The C-Br bond can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield 3-substituted coumarin derivatives. libretexts.org These reactions typically proceed under basic conditions, which help to generate the nucleophilic species and facilitate the displacement of the bromide leaving group. researchgate.net

The general mechanism involves the attack of a nucleophile on the electrophilic C3 carbon, leading to the formation of an intermediate which then expels the bromide ion to yield the substituted product. The table below summarizes representative nucleophilic substitution reactions at the C3 position.

NucleophileReagent TypeResulting C3-SubstituentProduct Class
Amine (R-NH₂)Nitrogen Nucleophile-NHR3-Aminocoumarin
Thiol (R-SH)Sulfur Nucleophile-SR3-Thioethercoumarin nih.gov
Alkoxide (R-O⁻)Oxygen Nucleophile-OR3-Alkoxycoumarin
Azide (N₃⁻)Nitrogen Nucleophile-N₃3-Azidocoumarin

Functional Group Transformations of the Methoxy Moiety at C8

The methoxy group (-OCH₃) at the C8 position offers another site for chemical modification, primarily through ether cleavage or oxidation.

Demethylation: A common transformation is the cleavage of the methyl-ether bond to yield the corresponding 8-hydroxycoumarin. This reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group is a versatile functional group that can undergo further reactions, such as esterification or etherification, allowing for the attachment of various other moieties. mdpi.com

Oxidation: Under specific conditions, the methoxy group could potentially be oxidized. However, this transformation is less common and requires carefully chosen reagents to avoid oxidation of the coumarin ring itself.

TransformationReagentsResulting C8-Functional GroupProduct Name
DemethylationBBr₃ or HBr-OH3-Bromo-8-hydroxy-2H-chromen-2-one
OxidationSpecific Oxidizing Agents-CHO or -COOH3-Bromo-2-oxo-2H-chromene-8-carbaldehyde or -carboxylic acid

Synthesis of Polyfunctionalized Heterocyclic Systems Incorporating the this compound Scaffold

The this compound framework is an excellent starting material for the construction of more elaborate polycyclic and heterocyclic systems. The C3-bromo substituent is a key anchor point for annulation reactions, where new rings are built onto the coumarin core.

These syntheses often involve a sequence of reactions, starting with a nucleophilic substitution at the C3 position, followed by intramolecular cyclization reactions. For instance, reaction with a binucleophilic reagent can lead to the formation of a new heterocyclic ring fused to or substituted on the coumarin scaffold. A wide variety of heterocyclic systems, including thiazoles, pyrazoles, imidazoles, and pyridines, can be synthesized using this approach. nih.govrsc.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, also represent powerful methods for C-C bond formation at the C3 position, further expanding the molecular diversity achievable from this scaffold. rsc.org

The table below outlines some of the heterocyclic systems that can be generated from 3-bromocoumarin derivatives.

Target HeterocycleGeneral StrategyKey Reagents/Reaction Type
ThiazolesHantzsch Thiazole SynthesisReaction with a thioamide rsc.org
PyrazolesCyclocondensationReaction with hydrazine (B178648) or substituted hydrazines mdpi.com
ImidazolesCyclocondensationReaction with an amidine or 2-amino-pyridine nih.govrsc.org
PyridinesAnnulation ReactionsReaction with enamines or other suitable 1,3-dicarbonyl equivalents nih.gov
TriazolesClick ChemistryConversion of bromide to azide, followed by cycloaddition with an alkyne rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 8-methoxycoumarin (B1348513) derivatives provides key information about the substitution pattern. For the bromo derivative of 8-methoxycoumarin, signals appear in expected regions. mdpi.com The methoxy (B1213986) group (OCH₃) protons typically resonate as a sharp singlet, while the protons on the aromatic ring and the C4-proton of the coumarin (B35378) ring appear as multiplets in the aromatic region. mdpi.com

The expected chemical shifts (δ) for the protons of 3-Bromo-8-methoxy-2H-chromen-2-one in a suitable solvent like CDCl₃ or DMSO-d₆ are summarized below.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-4~ 8.1 - 8.8Singlet (s)Downfield shift due to proximity to the bromine and carbonyl group.
Aromatic-H (H-5, H-6, H-7)~ 7.0 - 7.6Multiplet (m)The precise shifts and coupling patterns depend on the electronic environment.
OCH₃~ 3.9Singlet (s)Characteristic sharp signal for the methoxy group protons. mdpi.com

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. The carbonyl carbon (C-2) of the lactone ring is particularly characteristic, appearing significantly downfield. In related 8-methoxycoumarin derivatives, the carbonyl signal is observed around δ 160 ppm. mdpi.com The carbon atom attached to the methoxy group (C-8) and the bromine-bearing carbon (C-3) also have distinctive chemical shifts.

The anticipated chemical shifts for the carbon atoms are detailed in the following table.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-2 (C=O)~ 159 - 163Lactone carbonyl carbon, typically in the downfield region. mdpi.com
C-3~ 112 - 115Carbon bearing the bromine atom.
C-4~ 143 - 145Olefinic carbon adjacent to the bromine-substituted carbon.
C-4a~ 120 - 125Bridgehead carbon.
C-5, C-6, C-7~ 116 - 132Aromatic carbons.
C-8~ 144 - 148Aromatic carbon attached to the methoxy group.
C-8a~ 140 - 144Bridgehead carbon adjacent to the oxygen atom.
OCH₃~ 56 - 57Methoxy carbon. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. scribd.comceon.rs

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations among the coupled protons of the aromatic ring (H-5, H-6, and H-7), allowing for their sequential assignment. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons to which they are attached. scribd.comcolumbia.edu This technique would definitively link each proton signal (H-4, H-5, H-6, H-7, and OCH₃) to its corresponding carbon signal (C-4, C-5, C-6, C-7, and OCH₃). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for identifying long-range (two- or three-bond) couplings between protons and carbons. columbia.edu This is particularly useful for assigning quaternary carbons (carbons with no attached protons) like C-2, C-3, C-4a, C-8, and C-8a. scribd.com For instance, the H-4 proton would show an HMBC correlation to the carbonyl carbon (C-2) and the bridgehead carbon C-4a. The methoxy protons would show a key correlation to the C-8 carbon. youtube.comcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of a coumarin derivative is characterized by strong absorption bands for the lactone carbonyl group and the C-O-C bonds of the ether and ester groups.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupBondAbsorption Range (cm⁻¹)Notes
Lactone CarbonylC=O~ 1700 - 1750Strong absorption, characteristic of the α,β-unsaturated lactone ring in coumarins.
Aromatic RingC=C~ 1580 - 1620Medium to strong absorptions from C=C stretching vibrations.
Aryl EtherC-O-C~ 1250 - 1300Strong stretching vibration for the Ar-O-CH₃ bond.
Lactone EtherC-O-C~ 1050 - 1150Stretching vibration for the C-O-C bond within the pyrone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₇BrO₃).

A key feature in the mass spectrum would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

X-ray Crystallography for Solid-State Structure Determination

Studies on this analogue show that the coumarin ring system is nearly planar. nih.gov The technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the geometry of the fused ring system and the orientation of the substituents. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For the bromo-analogue, X-ray crystallography would unambiguously confirm the position of the bromine atom at C-3 and the methoxy group at C-8.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity. For this compound, standard methods such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for the qualitative monitoring of the synthesis of coumarin derivatives. It is used to determine the completion of the reaction by observing the disappearance of starting materials and the appearance of the product spot. A typical TLC setup for a compound like this compound would involve a silica (B1680970) gel plate (silica gel 60 F254) as the stationary phase. The mobile phase, or eluent, is usually a mixture of non-polar and polar solvents. For coumarins, common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. The choice of the solvent system is optimized to achieve a good separation between the starting materials, the product, and any by-products, with the target compound ideally having an Rf value between 0.3 and 0.5 for optimal resolution. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), where coumarins exhibit fluorescence quenching.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the method of choice. Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system similar to that used for TLC, often starting with a less polar mixture and gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase. The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and quantitative assessment of the purity of this compound. A reversed-phase HPLC system is typically used, with a C18 column as the stationary phase. The mobile phase would likely consist of a gradient of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector is used for detection, with the wavelength set to the absorption maximum of the coumarin derivative. While specific retention times are not available, a single sharp peak in the chromatogram would be indicative of a high-purity sample.

Table 1: Typical Chromatographic Methods for Analysis of Substituted Coumarins

Technique Stationary Phase Typical Mobile Phase/Eluent Detection Method
Thin-Layer Chromatography (TLC)Silica gel 60 F254Hexane/Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm)
Column ChromatographySilica gel (60-120 mesh)Gradient of Hexane/Ethyl AcetateTLC analysis of fractions
High-Performance Liquid Chromatography (HPLC)Reversed-phase C18Water/Acetonitrile or Water/Methanol gradientUV-Vis Detector

Detailed Research Findings

Research on related 8-methoxycoumarin derivatives provides insight into the expected analytical data for this compound. For instance, the synthesis of various 3-substituted and 5-bromo-8-methoxycoumarin derivatives has been reported, with detailed spectroscopic characterization. nih.govmdpi.com These studies confirm the utility of NMR and IR spectroscopy in elucidating the structures of these complex molecules.

In a typical synthesis of a bromo-methoxy coumarin derivative, the reaction progress is monitored by TLC. researchgate.net After completion, the product is isolated and purified using column chromatography. The structural confirmation is then carried out using spectroscopic methods. For example, in the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide, the structure was confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov The IR spectrum showed characteristic peaks for the different functional groups, and the NMR spectra provided detailed information about the arrangement of protons and carbons in the molecule. nih.gov

While a dedicated study on this compound is not readily found, the extensive literature on the synthesis and characterization of other coumarin derivatives provides a solid framework for its analysis. The combination of chromatographic and spectroscopic techniques is crucial for obtaining a pure sample and confirming its chemical identity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimizing the geometry of 3-Bromo-8-methoxy-2H-chromen-2-one. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, providing a detailed picture of the molecule's three-dimensional shape, bond lengths, and bond angles. nih.gov

For coumarin (B35378) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve high accuracy. researchgate.net Studies on structurally similar compounds, such as 3-acetyl-8-methoxy-2H-chromen-2-one, have shown that the coumarin skeleton is nearly planar. nih.gov For this compound, geometry optimization would likely confirm this planarity, which is crucial for potential π-π stacking interactions in biological contexts. nih.gov

Calculations for related molecules provide expected values for key structural parameters. For example, the C=O bond in the lactone ring is typically calculated to be around 1.20 Å, and the C-O bond within the ring is about 1.37-1.39 Å. researchgate.net The methoxy (B1213986) group's C-O bond length and its orientation relative to the aromatic ring are also determined, which influences the compound's electronic properties and steric profile. nih.gov The electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated, offering insights into the molecule's reactivity and spectroscopic behavior.

Table 1: Representative Calculated Geometric Parameters for Coumarin Derivatives

Parameter Typical Calculated Value (DFT) Reference Compound
Lactone C=O Bond Length 1.203 Å - 1.209 Å 3-(1-(((methoxycarbonyl)oxy)imino)ethyl)-2H-chromen-2-one, 8-t-butyl-4-methyl-2H-chromen-2-one researchgate.net
Lactone C-O Bond Length 1.375 Å - 1.393 Å 3-(1-(((methoxycarbonyl)oxy)imino)ethyl)-2H-chromen-2-one, 8-t-butyl-4-methyl-2H-chromen-2-one researchgate.net
C-O-C Angle (Lactone) ~123° 8-t-butyl-4-methyl-2H-chromen-2-one researchgate.net
Methoxy C-O-C Angle -2.70 (18)° (torsion angle) 3-acetyl-8-methoxy-2H-chromen-2-one nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and hypothesizing their mechanism of action.

Docking simulations place the this compound molecule into the binding site of a target protein in various orientations and conformations, calculating the most stable binding mode based on a scoring function. Studies on other coumarin derivatives have shown their potential to inhibit a range of enzymes. For instance, various 8-methoxycoumarin (B1348513) carboxamides have been docked into the ATP-binding site of VEGFR-2 kinase, a target in cancer therapy. nih.gov Similarly, coumarin-chalcone hybrids have been studied as inhibitors of Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov

For this compound, docking studies could predict its binding orientation within an enzyme's active site. The planar coumarin core would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The bromine atom could form halogen bonds or hydrophobic interactions, while the methoxy group and the lactone carbonyl oxygen could act as hydrogen bond acceptors.

By analyzing the predicted binding pose from docking studies, researchers can elucidate potential mechanisms of enzyme inhibition. The interactions identified—such as hydrogen bonds, hydrophobic contacts, and halogen bonds—explain the binding affinity and selectivity of the compound. For example, if docking shows that this compound blocks access to the catalytic residues of an enzyme or prevents a necessary conformational change, it would suggest a competitive or allosteric inhibition mechanism. nih.gov Research on other coumarins has demonstrated inhibition of enzymes like tyrosine kinase and protein kinase C, and docking studies help to visualize the specific interactions driving this inhibition. mdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. mdpi.com For reactions involving this compound, such as its synthesis or its metabolism by cytochrome P450 enzymes, computational methods can identify transition states and intermediates. researchgate.net By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, studies on the reaction of other heterocyclic systems have used DFT to distinguish between proposed mechanisms, such as stepwise zwitterionic pathways versus concerted cycloadditions. mdpi.com This approach could be applied to understand the reactivity of the bromine at the C3 position, which is known to be a reactive site for nucleophilic substitution. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, without reliance on experimental data. This is highly valuable for structure verification and interpretation of experimental spectra. For coumarin derivatives, methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts are often scaled and compared with experimental values to confirm the proposed structure.

Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the lactone ring. rsc.orgnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Coumarin

Spectroscopic Data Computational Method Calculated Value Experimental Value Reference Compound
¹³C NMR (Lactone C=O) GIAO ~158.9 ppm Not specified 3-(bromoacetyl)coumarin (B1271225) rsc.orgnih.gov
¹H NMR (H-4) GIAO ~8.63 ppm Not specified 3-(bromoacetyl)coumarin rsc.orgnih.gov
IR (Lactone C=O stretch) DFT Not specified ~1729 cm⁻¹ 3-(bromoacetyl)coumarin rsc.orgnih.gov

Biological Activity Profiling and Mechanistic Investigations

Enzyme Inhibition Studies

The potential of 3-Bromo-8-methoxy-2H-chromen-2-one and its structural analogs to inhibit various enzymes is a key area of research for determining their therapeutic applications.

While direct studies on this compound are limited, research on related coumarin (B35378) derivatives provides insights into its potential enzyme-inhibiting activities.

α-Amylase: This enzyme is a key target in managing type 2 diabetes as its inhibition can control post-prandial hyperglycemia. nih.gov Various coumarin derivatives have been synthesized and tested for their α-amylase inhibitory effects. For instance, a series of pyranochromenone and 2H-chromenone derivatives were screened, with some compounds showing notable inhibition. nih.gov Similarly, newly synthesized arylidene-based sesquiterpene coumarins have demonstrated significant α-amylase inhibition, with some derivatives exhibiting greater potency than the standard drug, acarbose. nih.gov However, specific inhibitory data for this compound against α-amylase is not available in the reviewed literature.

Dipeptidyl Peptidase III (DPP III): DPP III is a zinc-dependent metallopeptidase involved in various physiological processes, including pain modulation and oxidative stress response. mdpi.com A study evaluating forty different coumarin derivatives found that their inhibitory potential against human DPP III (hDPP III) was highly dependent on the substitution pattern. nih.gov Notably, a compound featuring bromo groups at both the C6 and C8 positions did not show any inhibitory effect on the enzyme's activity. nih.gov While this is not the exact target compound, it suggests that bromination at certain positions may not be favorable for DPP III inhibition.

Carbonic Anhydrase (CA): Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are targets for anticancer therapies. rsc.orgnih.gov Coumarins are a known class of CA inhibitors that act via a unique mechanism, binding to the entrance of the active site. acs.org Studies on coumarins isolated from Magydaris pastinacea showed selective inhibition of hCA IX and XII. rsc.org The inhibitory potential is often influenced by the substitution on the coumarin ring; for example, the presence of an electron-donating hydroxyl group can enhance activity against hCA II. acs.org Specific data on the carbonic anhydrase inhibitory activity of this compound is not detailed in the available research.

DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics. nih.gov The coumarin class of antibiotics, such as novobiocin, functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov This inhibition is competitive with ATP binding. nih.gov While extensive research has focused on developing novel DNA gyrase inhibitors, including other coumarins and cyclothialidines, specific studies detailing the activity of this compound against DNA gyrase or other bacterial topoisomerases were not found in the reviewed scientific literature. nih.govnih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govnih.gov Research on a new class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides revealed that these compounds possess significant cytotoxicity against liver cancer cells (Hep-G2). nih.govmdpi.com The mechanism for the lead compound in that series was linked to the PI3K/AKT signaling pathway. nih.gov Interestingly, a subsequent structural modification involving the bromination of the 8-methoxycoumarin-3-carboxamide moiety resulted in a dramatic decrease in the compound's cytotoxic effect. mdpi.com This suggests that the presence of a bromine atom on the 8-methoxycoumarin (B1348513) scaffold, as in this compound, might negatively modulate its potential to inhibit the PI3K/Akt pathway, at least in the context of that specific carboxamide series.

Table 1: Antiproliferative Activity of 8-Methoxycoumarin Derivatives

CompoundStructureTarget Cell LineIC₅₀ (µM)Reference
N-(acetyl)8-methoxycoumarin-3-carboxamide8-methoxycoumarin with N-acetyl-carboxamide at C3HepG2 (Liver Cancer)2.3 nih.gov
8-methoxycoumarin-3-carboxylic acid8-methoxycoumarin with carboxylic acid at C3HepG2 (Liver Cancer)5.0 nih.gov
8-methoxy-azacoumarin-3-carboxamide derivative8-methoxy-azacoumarin with carboxamide at C3HepG2 (Liver Cancer)0.75 mdpi.com
Brominated 8-methoxy-azacoumarin-3-carboxamide derivativeBrominated 8-methoxy-azacoumarin with carboxamide at C3HepG2 (Liver Cancer)4.79 mdpi.com

Cellular Pathway Modulation

The interaction of this compound with fundamental cellular processes like apoptosis and inflammation signaling is critical to understanding its biological impact.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Studies on various coumarin derivatives have demonstrated their pro-apoptotic capabilities. nih.gov For example, a series of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides were shown to induce both necrosis and apoptosis in HepG-2 liver cancer cells. nih.govmdpi.com The lead compound from this series was found to interfere with DNA replication and induce cell cycle arrest. nih.gov However, as noted previously, the bromination of this 8-methoxycoumarin derivative led to a significant reduction in its cytotoxic and, by extension, its pro-apoptotic activity. mdpi.com This finding strongly suggests that while the 8-methoxycoumarin scaffold can be a potent inducer of apoptosis, the addition of a bromine atom may diminish this effect.

Table 2: Apoptotic Activity of Related Coumarin Derivatives

Compound ClassCell LineObserved EffectReference
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamidesHepG-2 (Liver Cancer)Induces necrosis and apoptosis; causes cell cycle arrest. nih.govmdpi.com
Coumarin derivatives modified with coumarin ringMCF-7 (Breast Cancer)Resulted in G0/G1 phase arrest and promoted apoptosis. nih.gov
3-Bromoacetylcoumarin derivativesVarious Cancer Cell LinesExhibited significant cytotoxic effects. nih.gov

Chronic inflammation is linked to various diseases, and the signaling pathways that control it, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are important therapeutic targets. nih.gov The 8-methoxycoumarin scaffold, the parent structure of the title compound (absent the bromine), has been studied for its anti-inflammatory properties. A study on 8-methoxy-chromen-2-one (MCO) demonstrated its therapeutic potential in a rat model of collagen-induced arthritis. nih.gov MCO was found to significantly reduce the plasma levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov Mechanistically, it was shown to inhibit the activation of the NF-κB signaling pathway. nih.gov Given that the NF-κB and MAPK pathways often cross-regulate, this indicates a potent anti-inflammatory role for the 8-methoxycoumarin structure. The influence of the 3-bromo substitution on this specific activity has not been reported, but based on its observed negative impact on cytotoxicity, it could potentially alter the anti-inflammatory profile as well.

Investigation of Antioxidant Mechanisms in Cellular Systems

The antioxidant potential of coumarin derivatives, including structures related to this compound, has been a subject of scientific inquiry. Studies on similar compounds, such as those derived from 3-acetyl-8-methoxycoumarin, have demonstrated notable free radical scavenging capabilities. nih.gov For instance, a series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones were shown to act as effective free radical scavengers. nih.gov In another study, the synthetic coumarin compound 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) was found to reduce the concentration of hydrogen peroxide in Leishmania amazonensis promastigotes by 32.5% more than the control group, indicating an influence on reactive oxygen species. nih.gov While these findings pertain to derivatives, they suggest that the 8-methoxy-2H-chromen-2-one core may contribute to antioxidant activity within a cellular context.

Antimicrobial Activity Studies

Assessment of Antifungal Potential

The antifungal activity of coumarin-based compounds has been a significant area of research. Coumarin-1,2,4-triazole hybrids have demonstrated notable inhibitory effects on the growth of plant pathogenic fungi, specifically Sclerotinia sclerotiorum and Fusarium oxysporum. tandfonline.com Molecular docking studies suggest that these compounds may act as potential inhibitors of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. tandfonline.com Furthermore, Schiff bases derived from 3-acetyl-8-methoxycoumarin have exhibited a broad spectrum of antimicrobial activity, including against five different fungal pathogens. nih.gov

The following table illustrates the antifungal potential of related coumarin compounds.

Fungal SpeciesRelated Compound ActivityProposed Mechanism of Action
Sclerotinia sclerotiorumInhibited growthPotential sterol 14α-demethylase inhibitor
Fusarium oxysporumInhibited growthPotential sterol 14α-demethylase inhibitor
Fusarium culmorumTestedNot specified
Macrophomina phaseolinaTestedNot specified

Investigation of Antiviral Activity

Coumarins have emerged as a promising class of compounds in the search for new antiviral agents. nih.gov Their structural diversity allows for modifications that can significantly alter their antiviral spectrum. nih.gov Research has shown that coumarin analogues can target various molecular components of viruses, making them attractive candidates for the development of orally bioavailable, non-peptidic antiviral drugs. nih.gov While specific studies on the antiviral activity of this compound were not found, the broader class of coumarins has been investigated for activity against viruses such as HIV and HCV. nih.govmdpi.com For instance, certain coumarin derivatives have been designed as anti-HIV agents, and anilinocoumarin derivatives have been identified as potential leads for anti-HCV therapy. nih.gov

Structure-Mechanism Relationships at the Molecular Level

The biological activity of coumarin derivatives is intrinsically linked to their molecular structure. The substitution pattern on the coumarin ring system plays a crucial role in defining their interactions with biological targets. For instance, in a series of coumarin-1,2,4-triazole hybrids, the presence of an sp2 tertiary aliphatic carbon atom was found to have a positive effect on their antifungal activity. tandfonline.com The planarity and electronic properties of the coumarin nucleus, along with the nature of the substituents, influence how these molecules bind to enzymes or other cellular components. tandfonline.comnih.gov In the context of antifungal activity, the ability of certain coumarin derivatives to inhibit enzymes like sterol 14α-demethylase is a direct consequence of their molecular shape and electronic distribution, which allows them to fit into the active site of the enzyme. tandfonline.com Similarly, the anti-HIV activity of some coumarin derivatives is influenced by the presence of specific substituents, with hydroxyl groups tending to increase activity and bulky groups having the opposite effect. nih.gov The α-bromocarbonyl moiety in compounds like 3-(2-bromoacetyl)-2H-chromen-2-one provides a reactive site for nucleophilic displacement, enabling the synthesis of a variety of heterocyclic derivatives with diverse biological activities. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution at C3 on Biological and Chemical Properties

The presence of a bromine atom at the C3 position of the chromen-2-one core significantly influences the molecule's reactivity and biological profile. Bromine, being an excellent leaving group, enhances the synthetic versatility of the compound, allowing for the creation of more complex molecular structures through reactions like palladium-catalyzed coupling. This reactivity makes brominated coumarins valuable intermediates in organic synthesis.

From a biological standpoint, the α-bromocarbonyl moiety at the C3 position is known for its high reactivity towards nucleophilic displacement reactions. This reactivity can be a double-edged sword. While it can lead to the formation of strong covalent bonds with biological targets, potentially enhancing therapeutic efficacy, it can also contribute to non-specific binding and potential toxicity. For instance, in studies of related 3-(2-bromoacetyl)-2H-chromen-2-one derivatives, this reactive group has been exploited for the synthesis of various heterocyclic compounds with potential anticancer activities. mdpi.com The introduction of a bromine atom can also modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets.

Role of Methoxy (B1213986) Substitution at C8 on Molecular Interactions and Activity

The methoxy group (-OCH3) at the C8 position of the chromen-2-one ring plays a crucial role in modulating the molecule's electronic properties and its interactions with biological targets. As an electron-donating group, the methoxy substituent can influence the electron density of the aromatic system, which can affect the compound's stability and its susceptibility to various chemical transformations.

Influence of Peripheral Substitutions on the Chromen-2-one Core

The biological and chemical properties of the chromen-2-one scaffold are highly dependent on the nature and position of peripheral substituents. The core structure itself provides a rigid framework, but the addition of different functional groups can fine-tune its activity. For example, the introduction of various substituents on the phenyl ring of related coumarin (B35378) derivatives has been shown to significantly impact their cytotoxic effects against cancer cell lines. mdpi.com

Comparative Analysis with Other Halogenated and Alkoxy-substituted Chromen-2-ones

To better understand the specific contributions of the bromine at C3 and the methoxy group at C8, it is useful to compare 3-Bromo-8-methoxy-2H-chromen-2-one with other halogenated and alkoxy-substituted coumarins.

Halogen Substitution: The nature of the halogen atom can significantly affect the properties of the molecule. For instance, a comparative analysis of 3-bromo versus 3-chloro substituted compounds would likely reveal differences in reactivity, with the C-Br bond being generally more reactive than the C-Cl bond. This difference in reactivity can translate to variations in biological activity and potential for off-target effects.

Alkoxy Substitution: The position and nature of the alkoxy group also play a critical role. A comparison between an 8-methoxy and a 7-methoxy substituted coumarin, for example, could reveal differences in how the molecule interacts with its biological target due to altered electronics and steric hindrance. Studies on related compounds have shown that the position of the methoxy group can dramatically influence cytotoxic activity. frontiersin.org

CompoundC3-SubstituentC8-SubstituentOther SubstituentsNotable PropertiesReference
3-Bromoacetyl-2H-chromen-2-one-C(O)CH2BrHNoneHigh reactivity, precursor for heterocyclic synthesis mdpi.com
3-Acetyl-8-methoxy-2H-chromen-2-one-C(O)CH3-OCH3NoneForms stable polymorphs, participates in C-H···O interactions nih.gov
3-Bromo-2H-chromen-2-one-BrHNoneCommercially available building block sigmaaldrich.com

This table presents data for related compounds to infer the properties of this compound.

Development of SAR Models for Specific Biological Targets

The development of quantitative structure-activity relationship (QSAR) models is a powerful tool in modern drug discovery. These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity against a specific target. For coumarin derivatives, QSAR models could be developed to predict activities such as anticancer, antimicrobial, or enzyme inhibitory effects.

Potential Applications in Chemical Research and Beyond Excluding Clinical

Utilization as a Versatile Building Block in Organic Synthesis

The strategic placement of a bromine atom at the C3-position of the coumarin (B35378) ring, directly adjacent to the carbonyl group, renders 3-Bromo-8-methoxy-2H-chromen-2-one a highly valuable building block in organic synthesis. This α-bromocarbonyl moiety is known for its high reactivity toward nucleophilic displacement reactions, allowing for the introduction of a wide array of functional groups. The bromine atom serves as an excellent leaving group, facilitating substitutions with nucleophiles such as amines, thiols, and alkoxides.

This reactivity allows chemists to use this compound as a starting material for constructing more complex heterocyclic systems. For instance, related 3-(bromoacetyl)coumarins have been extensively used to synthesize a variety of fused and substituted heterocycles, including thiazoles, pyrazoles, imidazoles, and pyridines. mdpi.comnih.gov The general reactivity of brominated coumarins suggests that this compound could similarly participate in:

Substitution Reactions: Direct replacement of the bromine atom to introduce new side chains.

Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Cyclization Reactions: Serving as a key component in multi-component reactions to build complex polycyclic structures. mdpi.com

The 8-methoxy group electronically influences the reactivity of the coumarin system, which can be harnessed to direct the outcomes of these synthetic transformations. The versatility of brominated coumarins in synthesis is highlighted by their role in creating diverse molecular libraries for screening purposes.

Development of Chemical Probes for Biological Systems

Coumarin derivatives are renowned for their inherent fluorescent properties, making them ideal candidates for the development of chemical probes. asianpubs.org These probes are instrumental in visualizing and studying biological processes within living systems without causing significant perturbation. The 8-methoxycoumarin (B1348513) scaffold can be functionalized to create probes that target specific biomolecules or cellular environments.

While direct studies on this compound as a chemical probe are not extensively documented, the general principles of coumarin-based probe design are applicable. The bromine atom at the 3-position offers a convenient handle for attaching recognition moieties (e.g., ligands for specific proteins or enzymes) or environmentally sensitive groups. The core coumarin structure provides the necessary photophysical properties for detection. For example, interaction with a target biomolecule could modulate the fluorescence of the coumarin, leading to a detectable signal. The 8-methoxy group can fine-tune the emission and absorption wavelengths of the fluorophore. asianpubs.org

Exploration of Optical Properties for Advanced Materials Research

The unique photochemical and photophysical properties of coumarins, such as strong fluorescence, high quantum yields, and excellent photostability, make them valuable components in materials science. asianpubs.org They are utilized in applications like organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors.

Research on the closely related compound, 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin, provides insight into the potential optical characteristics of this compound. Studies have shown that this related derivative exhibits strong blue emission under UV light. asianpubs.org The introduction of bromine atoms to the acetyl group at the 3-position was found to cause a red-shift in the emission peak compared to its non-brominated counterpart, a phenomenon attributed to enhanced intramolecular charge transfer (ICT). asianpubs.org

This suggests that this compound likely possesses interesting photoluminescent properties that could be exploited in the development of advanced materials. The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo-substituted α,β-unsaturated carbonyl system could lead to desirable ICT characteristics for applications in non-linear optics or as a dopant in luminescent polymers.

Table 1: Photophysical Properties of a Related 8-Methoxycoumarin Derivative

CompoundAbsorption Max (nm)Emission Max (nm)Emission Color
3-acetyl-8-methoxy-coumarin316458Blue
3-(2,2'-dibromoacetyl)-8-methoxy-coumarinNot Specified484Bright Blue

Data sourced from a study on related coumarin derivatives. asianpubs.org

Role as a Scaffold for Rational Design of Novel Chemical Entities

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry and drug design due to its ability to interact with a wide range of biological targets. The 8-methoxycoumarin framework, in particular, has been the foundation for the rational design of numerous novel chemical entities with potential therapeutic applications. nih.gov

The structure of this compound provides a template that can be systematically modified to optimize binding affinity and selectivity for specific enzymes or receptors. The 3-position is a common site for derivatization to explore structure-activity relationships. nih.govmdpi.com The bromine atom can be replaced with various substituents to probe the steric and electronic requirements of a biological target's binding pocket.

Recent studies on 8-methoxycoumarin-3-carboxamides have demonstrated that modifications at the 3-position, as well as substitutions on the benzene (B151609) ring, can lead to potent and selective inhibitors of biological targets. nih.govnih.gov For example, the introduction of a bromine atom at the 5-position of an 8-methoxycoumarin-3-carboxamide scaffold was shown to significantly enhance cytotoxic activity in cancer cell lines. nih.gov This highlights the importance of the substitution pattern on the coumarin core for biological activity. Therefore, this compound serves as an ideal starting point or intermediate for creating libraries of novel compounds for biological screening and lead optimization in drug discovery research.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of greener synthetic methodologies. This includes the exploration of:

One-Pot Reactions: Combining multiple reaction steps into a single sequence without isolating intermediates can significantly improve efficiency, reduce solvent waste, and save time and resources.

Catalytic Methods: The use of catalytic amounts of reagents, such as l-proline (B1679175) and triethylamine (B128534) in oxa-Michael-Henry reactions for chromene synthesis, presents a more atom-economical approach. nih.gov

Alternative Energy Sources: Investigating microwave-assisted or ultrasound-promoted reactions could lead to shorter reaction times and improved yields.

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a critical goal.

Novel Halogenation Techniques: While methods like electrophilic bromination using N-bromosuccinimide (NBS) are common, future work could focus on developing milder and more selective bromination reagents to avoid side reactions and improve yields. A facile synthesis for related 4-bromo-2H-chromenes using phosphorus tribromide (PBr3) has been reported and could be adapted. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chromen-2-one Derivatives
Synthetic ApproachDescriptionPotential Advantages for Future ResearchReference
Oxa-Michael-Henry ReactionA cascade reaction used to synthesize nitro-substituted chromenes.High efficiency and potential for catalytic, asymmetric variations. nih.gov
Lewis Acid-Mediated CycloadditionAn inverse electron demand Diels-Alder reaction strategy.Provides high regiocontrol under mild conditions, offering a pathway to diverse functionalities. organic-chemistry.org
Green Chemistry ApproachesInvolves multi-component reactions and sustainable practices.Reduces waste, improves atom economy, and enhances safety and efficiency. researchgate.net
PBr3 Mediated BrominationFacile synthesis of bromo-chromenes from corresponding chromanones.A direct and potentially high-yielding method for introducing the bromo-substituent. researchgate.net

Comprehensive Mechanistic Elucidation of Observed Biological Activities

Derivatives of 8-methoxycoumarin (B1348513) have demonstrated a range of biological effects, including anticancer and antileishmanial activities. nih.govnih.gov For instance, related 8-methoxycoumarin-3-carboxamides show potent anticancer activity by targeting caspase-3/7 and β-tubulin polymerization, while other analogs are known to induce cell-cycle arrest and apoptosis. nih.govmdpi.com The presence and position of the bromine atom can significantly enhance cytotoxic activity. nih.gov

A significant challenge is to move from these initial observations to a detailed, mechanistic understanding for 3-Bromo-8-methoxy-2H-chromen-2-one itself. Future research must focus on:

Identifying Molecular Interactions: Determining how the compound binds to its protein targets through techniques like X-ray crystallography or cryo-electron microscopy.

Mapping Signaling Pathways: Elucidating the downstream cellular signaling cascades that are modulated by the compound's interaction with its target. This includes investigating effects on key pathways like PI3K/AKT, which has been identified as a target for similar chromene structures. nih.gov

Understanding Structure-Activity Relationships (SAR): Systematically modifying the structure of the lead compound and assessing the impact on biological activity to understand the roles of the bromo and methoxy (B1213986) groups. For example, the bromine atom is known to create a reactive α-bromocarbonyl functionality, which is highly susceptible to nucleophilic displacement and may be key to its mechanism.

Integration of Advanced Artificial Intelligence and Machine Learning in Research

The fields of artificial intelligence (AI) and machine learning (ML) offer transformative potential for accelerating chemical research and drug discovery. nih.govrsc.org Their integration into the study of this compound represents a critical future direction.

Key applications include:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, synthetic accessibility, biological activity, and potential toxicity of novel derivatives before they are synthesized. This can save significant time and resources.

De Novo Drug Design: Employing generative AI models to design new chromen-2-one derivatives with optimized properties for specific biological targets.

High-Throughput Data Analysis: Applying ML to analyze large datasets from biological screens (HTS) or 'omics' studies (genomics, proteomics) to identify patterns, uncover mechanisms of action, and predict new targets. nih.gov

Reaction Prediction and Optimization: Using AI to predict the outcomes of chemical reactions and optimize reaction conditions for the synthesis of the target compound and its analogs, making the process more efficient. rsc.org

Table 2: Potential AI/ML Applications in Chromen-2-one Research
AI/ML ApplicationObjectivePotential ImpactReference
Predictive ModelingForecast properties and activities of new derivatives.Prioritizes synthesis of the most promising compounds. rsc.org
Computational RepurposingIdentify new biological targets by screening against ligand databases.Accelerates the discovery of new therapeutic applications. f1000research.com
Analysis of High-Dimensional DataInterpret complex biological data from screening and 'omics' experiments.Facilitates mechanism-of-action elucidation and biomarker discovery. nih.gov
Automated Reaction PredictionDesign and optimize synthetic routes.Improves the efficiency and sustainability of chemical synthesis. rsc.org

Exploration of Novel Reaction Pathways and Derivatization Possibilities

The bromine atom at the 3-position of the coumarin (B35378) ring is a versatile chemical handle for further modification. Its reactivity allows for the exploration of numerous derivatization possibilities, which is crucial for developing compound libraries for SAR studies and optimizing lead compounds.

Future research should systematically explore:

Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, can introduce a wide variety of aryl, alkynyl, and amino groups at the 3-position. organic-chemistry.org This has been successfully applied to other bromo-heterocycles and represents a major opportunity.

Nucleophilic Substitution: The α-bromocarbonyl moiety is highly reactive towards nucleophiles. mdpi.com This allows for the introduction of diverse functional groups by reacting the parent compound with various amines, thiols, or alkoxides.

Heterocycle Formation: Using the bromoacetyl group as a key starting material to construct new fused or appended heterocyclic rings, such as thiazoles, pyrazoles, or pyridines, can lead to novel chemical entities with unique biological profiles. mdpi.comnih.gov

Conversion to Organometallics: The conversion of the bromo-substituent to a lithio or other organometallic derivative would provide a nucleophilic center for reaction with a wide range of electrophiles, further expanding the accessible chemical space. researchgate.net

Expanding the Scope of Biological Target Identification for Chromen-2-one Scaffolds

While the chromen-2-one scaffold is known to interact with a variety of biological targets, the specific targets for many derivatives, including this compound, remain unknown. The chromenone core has been found in compounds active against targets in Alzheimer's disease (AChE, BACE-1), cancer (tubulin, PI3K, aromatase), and infectious diseases. nih.govnih.govmdpi.com

A major challenge and opportunity lie in identifying the specific molecular targets responsible for any observed biological activity. Future research efforts should include:

Affinity-Based Methods: Designing chemical probes based on the this compound structure to perform affinity chromatography coupled with mass spectrometry to pull down and identify binding proteins from cell lysates.

Genetic Approaches: Using techniques like genome-wide RNAi or CRISPR/Cas9 screens to identify genes whose knockdown or knockout phenocopies the effect of the compound, thus pointing to the target or pathway. nih.gov

Computational Target Prediction: Employing in silico methods like reverse docking and ligand-based similarity screening against databases of known protein structures and ligands to generate hypotheses about potential targets that can then be validated experimentally. f1000research.com

Phenotypic Screening: Testing the compound across a wide array of cell-based assays representing different disease states to uncover unexpected biological activities, which can then be followed up with target deconvolution studies.

By systematically addressing these research directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of new chemical probes to study biological processes or novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-8-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized coumarin core. Key steps include:

  • Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperature (40–60°C) to avoid over-bromination .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while dichloromethane is suitable for milder conditions .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress. Adjust reaction time (4–12 hours) based on intermediate stability .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify methoxy (-OCH₃) and bromine substituents. Coumarin carbonyl (C=O) appears at ~160–165 ppm in 13^{13}C NMR .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms regioselectivity of bromination. SHELXL refinement is recommended for high precision .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~285–290 m/z) .

Q. What safety protocols are critical for handling brominated coumarins in laboratory settings?

Methodological Answer:

  • Storage : Store in amber vials at 2–8°C to prevent photodegradation. Use desiccants to avoid hydrolysis .
  • PPE : Wear nitrile gloves and safety goggles. Fume hoods are mandatory during synthesis due to bromine volatility .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or Hirshfeld surface analysis) elucidate intermolecular interactions in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps). Compare with experimental IR/NMR data to validate accuracy .
  • Hirshfeld Analysis : Use CrystalExplorer to map close contacts (e.g., C–H···O, Br···π interactions). This clarifies packing motifs and stability in crystalline phases .

Q. What experimental strategies mitigate challenges in crystallizing brominated coumarins for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) to balance solubility and volatility .
  • Slow Evaporation : Use controlled evaporation at 4°C to grow high-quality crystals. Additive (e.g., DMSO) may reduce lattice defects .
  • Twinned Data Refinement : For imperfect crystals, employ SHELXL’s TWIN/BASF commands to refine twin domains .

Q. How can researchers resolve contradictions in biological activity data for brominated coumarins?

Methodological Answer:

  • Dose-Response Validation : Conduct MTT assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity thresholds .
  • Control Experiments : Compare with non-brominated analogs to isolate substituent effects. Use ANOVA for statistical significance testing .
  • Meta-Analysis : Cross-reference data from PubChem or NIST to identify outliers or methodological biases .

Q. What green chemistry approaches are viable for synthesizing this compound?

Methodological Answer:

  • Solvent-Free Synthesis : Mechanochemical grinding (e.g., mortar/pestle) minimizes waste. Catalyst-free conditions reduce purification steps .
  • Microwave Assistance : Shorten reaction times (10–30 minutes) and improve yields (up to 85%) via microwave irradiation .

Q. How does the bromine substituent influence the photophysical properties of coumarin derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Bromine’s heavy-atom effect enhances spin-orbit coupling, red-shifting absorption/emission peaks by 10–20 nm .
  • Fluorescence Quenching : Compare quantum yields with non-halogenated analogs. Use time-resolved fluorescence to measure excited-state lifetimes .

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